Nicotinamide hydroiodide
Overview
Description
Nicotinamide hydroiodide is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin) and is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). Nicotinamide plays a crucial role in cellular energy metabolism, influencing oxidative stress and modulating pathways tied to cellular survival and death . It is involved in various biological processes, including DNA repair, energy production, and cellular metabolism . Nicotinamide has been studied for its potential therapeutic applications in a range of disorders, including neurodegeneration, immune system dysfunction, diabetes, aging-related diseases, and skin conditions .
Synthesis Analysis
While the synthesis of nicotinamide hydroiodide itself is not directly discussed in the provided papers, nicotinamide is known to be synthesized in the body from dietary sources such as tryptophan or niacin . It can also be chemically synthesized, as demonstrated by the creation of a fluorescent analog of nicotinamide adenine dinucleotide, where nicotinamide was reacted with chloroacetaldehyde .
Molecular Structure Analysis
Nicotinamide is a component of the coenzymes NAD+ and NADP+, which are involved in redox reactions within biological systems . The molecular structure of nicotinamide allows it to participate in these reactions and act as an antioxidant. The structure is also responsible for its ability to modulate various cellular pathways, including those involving forkhead transcription factors, sirtuins, protein kinase B (Akt), and others .
Chemical Reactions Analysis
Nicotinamide participates in the biosynthesis of NAD+ by converting to its mononucleotide form through the action of the enzyme nicotinic acid/nicotinamide adenylyl-transferase . It is also involved in the metabolism of drugs and can form complexes with other molecules, as seen in its interaction with parabens, which affects their solubility and permeation . Additionally, nicotinamide can be metabolized in plants to form various compounds, including trigonelline and nicotinic acid glucoside .
Physical and Chemical Properties Analysis
Nicotinamide is a hydrophilic molecule with moisturizing and depigmenting properties, making it a valuable ingredient in cosmetic formulations . It acts as a hydrotrope, capable of increasing the solubility of poorly water-soluble drugs . Its solubilizing ability is attributed to the non-stoichiometric accumulation of nicotinamide around drug molecules, enhancing their solubility above a certain concentration threshold . Nicotinamide's interactions with other molecules can influence its physical properties, such as solubility and partitioning, which are important for its biological and therapeutic effects .
Scientific Research Applications
Transdermal Delivery Enhancement
Nicotinamide, also known as niacinamide, is used to enhance the transdermal delivery of substances due to its high water solubility. This quality is beneficial in skin care cosmetics and medical applications, overcoming the hydrophilic nature that hinders penetration through the skin's hydrophobic barriers (Kitaoka, Nguyen, & Goto, 2021).
Treatment of Pathophysiological Conditions
Nicotinamide riboside (NR) is a notable NAD+ precursor, researched for its potential health benefits. Elevating NAD+ content in the body is considered valuable for treating various cardiovascular, neurodegenerative, and metabolic disorders. Its application as a nutritional supplement and therapy against several pathogens, including SARS-CoV-2, is also being explored (Mehmel, Jovanović, & Spitz, 2020).
Stem Cell Applications
Nicotinamide is utilized in stem cell applications, influencing cell survival and differentiation. Its impact on the phosphorylation of myosin light chain and inhibition of multiple kinases, including ROCK and casein kinase 1, demonstrates its role in stem cell pluripotency and differentiation (Meng et al., 2018).
Cellular Energy Metabolism and Physiology
Nicotinamide plays a role in cellular energy metabolism, impacting normal physiology. It modulates oxidative stress and various pathways tied to cellular survival and death, showing potential for treating immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Pharmacological Properties
Nicotinamide has been studied for its anti-inflammatory and vasoprotective actions, showing potential in treating atherosclerosis and other cardiovascular conditions. It's used as an antihyperlipidemic agent and for improving blood microcirculation (Gromova & Torshin, 2023).
Unique Bioavailability
Nicotinamide riboside is noted for its unique and superior pharmacokinetics compared to other NAD+ precursors. It is orally bioavailable and can significantly increase blood NAD+ levels, with potential applications in metabolic studies and therapeutic uses (Trammell et al., 2016).
Influence on Cellular Longevity
Nicotinamide influences cellular longevity and survival through modulation of mitochondrial membrane potential, poly(ADP-ribose) polymerase, protein kinase B (Akt), and other pathways. Its role in extending cellular life span is significant for therapeutic strategies against aging, neurodegenerative diseases, and cancer (Li, Chong, & Maiese, 2006).
Dermatological Applications
Nicotinamide is used in dermatology for various skin conditions. Its efficacy in nonmelanoma cancer prophylaxis, acne vulgaris treatment, and cosmetic applications is well-documented, with ongoing research into its potential future roles in dermatological practice (Forbat, Al‐Niaimi, & Ali, 2017).
Safety And Hazards
Future Directions
Recent research into nicotinamide mononucleotide suggests that boosting nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . This could serve as the basis for a future treatment or preventive measure for kidney disease . Another study also suggested that future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .
properties
IUPAC Name |
pyridine-3-carboxamide;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGXEQHZZFQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide hydroiodide | |
CAS RN |
3726-23-6 | |
Record name | 3-Pyridinecarboxamide, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3726-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niacinamide hydriodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003726236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxamide, hydriodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nicotinamide monohydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIACINAMIDE HYDRIODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNY448CMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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